molecular formula C11H17NO5 B580216 (R)-1-Boc-4-oxopiperidine-2-carboxylic acid CAS No. 1212176-33-4

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid

Cat. No.: B580216
CAS No.: 1212176-33-4
M. Wt: 243.259
InChI Key: GPBCBXYUAJQMQM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (R)-1-tert-butoxycarbonyl-4-oxopiperidine-2-carboxylic acid encompasses a complex six-membered heterocyclic ring system with specific functional group arrangements and stereochemical features. The compound possesses the molecular formula C₁₁H₁₇NO₅, indicating the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms within its structure. The molecular weight of 243.26 g/mol reflects the substantial size of this piperidine derivative, which incorporates multiple functional groups contributing to its overall mass.

The stereochemical configuration centers around the R-configuration at the 2-position of the piperidine ring, where the carboxylic acid functional group is attached. This specific stereochemical arrangement defines one defined stereocenter within the molecule, as confirmed by structural databases. The R-configuration follows the Cahn-Ingold-Prelog priority rules, establishing the absolute configuration of the chiral center based on the priority sequence of substituents attached to the asymmetric carbon atom.

The functional group architecture includes three distinct moieties that contribute to the compound's reactivity and properties. The tert-butyloxycarbonyl protecting group, commonly referred to as the protecting functionality, serves to shield the nitrogen atom during various chemical transformations. The ketone functionality at the 4-position of the piperidine ring introduces electrophilic character to the molecule, while the carboxylic acid group at the 2-position provides acidic properties and hydrogen bonding capabilities.

The molecular geometry demonstrates specific spatial arrangements that influence the compound's chemical behavior. The piperidine ring adopts conformations that minimize steric strain while accommodating the various substituents. The tert-butyl group of the protecting functionality introduces significant steric bulk, affecting the overall three-dimensional shape of the molecule and influencing its interactions with other chemical species.

Crystallographic Analysis and Conformational Dynamics

Crystallographic studies of piperidine derivatives provide valuable insights into the conformational preferences and structural characteristics of (R)-1-tert-butoxycarbonyl-4-oxopiperidine-2-carboxylic acid. Research on related piperidine compounds reveals that the conformation of the six-membered heterocycle is significantly influenced by the hybridization state of carbon atoms adjacent to the nitrogen atom. The presence of sp² hybridized carbon atoms tends to distort the ring toward half-chair conformations, while sp³ hybridized carbons favor chair conformations.

The conformational dynamics of this compound are particularly influenced by the carbonyl group at the 4-position, which adopts sp² hybridization and affects the overall ring geometry. Studies on similar piperidone derivatives demonstrate that the ketone functionality can lead to conformational flexibility, with the ring potentially adopting various puckered conformations depending on the specific substitution pattern. The total puckering amplitude and Cremer parameters provide quantitative measures of the deviation from ideal conformations, offering detailed insights into the three-dimensional structure.

Crystallographic data for the (R)-enantiomer indicates a melting point range of 119-124°C, suggesting strong intermolecular interactions within the crystal lattice. These interactions likely involve hydrogen bonding between the carboxylic acid groups of adjacent molecules, as well as possible interactions involving the carbonyl oxygen of the ketone functionality. The crystal packing arrangements contribute to the stability of the solid-state structure and influence the compound's physical properties.

The conformational analysis reveals that the tert-butyloxycarbonyl protecting group adopts specific orientations that minimize steric clashes with other parts of the molecule. The spatial arrangement of this bulky substituent affects the accessibility of the nitrogen lone pair and influences the overall molecular conformation. Computational studies and experimental observations suggest that the protecting group preferentially occupies positions that allow for optimal stabilization of the molecular structure.

Comparative Analysis of Enantiomeric Forms (R versus S Configurations)

The comparative analysis between the R and S enantiomers of 1-tert-butoxycarbonyl-4-oxopiperidine-2-carboxylic acid reveals significant differences in their physical properties and structural characteristics. The S-enantiomer, with the same molecular formula C₁₁H₁₇NO₅ and molecular weight of 243.26 g/mol, exhibits distinct stereochemical properties that differentiate it from its R-counterpart.

Table 1: Comparative Physical Properties of R and S Enantiomers

Property (R)-Enantiomer (S)-Enantiomer Reference
Molecular Formula C₁₁H₁₇NO₅ C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol 243.26 g/mol
Melting Point 119-124°C 121-126°C
Optical Rotation Not specified -22° (c=1 in chloroform)
Chemical Abstract Service Number 1212176-33-4 198646-60-5

The optical rotation properties represent the most distinctive difference between the two enantiomers. The S-enantiomer exhibits a specific optical rotation of -22° when measured at a concentration of 1 g/100 mL in chloroform solvent. This negative rotation indicates that the S-form rotates plane-polarized light in a counterclockwise direction, while the R-form would be expected to exhibit an equal but opposite rotation in the clockwise direction, demonstrating the fundamental property of enantiomeric pairs.

The melting point ranges show subtle but measurable differences between the two enantiomers. The R-enantiomer melts within the range of 119-124°C, while the S-enantiomer exhibits a slightly higher melting point range of 121-126°C. These differences in melting points reflect variations in crystal packing arrangements and intermolecular interactions within the respective crystal lattices, suggesting that the two enantiomers adopt different solid-state structures despite having identical molecular compositions.

Chemical identification through unique registry numbers provides definitive means for distinguishing between the enantiomers. The R-enantiomer is assigned Chemical Abstract Service number 1212176-33-4, while the S-enantiomer carries the number 198646-60-5. These distinct identifiers ensure accurate identification and prevent confusion in chemical databases and commercial transactions.

The solubility characteristics of both enantiomers in various solvents demonstrate similar behavior, with both forms showing solubility of approximately 12 g/L in water at 25°C. This similarity in solubility reflects the identical molecular compositions and similar intermolecular interaction patterns, despite their different stereochemical configurations. The comparable solubility properties suggest that both enantiomers would exhibit similar behavior in aqueous reaction media and purification procedures.

Structural comparison through advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry reveals identical fragmentation patterns and chemical shift values for corresponding atoms in both enantiomers. However, the different spatial arrangements of atoms around the chiral center result in distinct interactions with other chiral molecules, potentially leading to different biological activities and chemical reactivities in asymmetric environments.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCBXYUAJQMQM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212176-33-4
Record name (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Protocol

This method starts with N-Boc-4-piperidone as the precursor:

  • Hydrazine reduction : N-Boc-4-piperidone reacts with hydrazine hydrate (10–15 eq.) in ethanol at room temperature for 2 hours, forming N-Boc-4-piperidine hydrazine .

  • Sodium borohydride reduction : The hydrazine intermediate is reduced with NaBH₄ (1.2–2.0 eq.) in ethanol, yielding N-Boc-4-piperidine with 85–91% efficiency.

  • Oxidation and carboxylation : Subsequent oxidation with Dess-Martin periodinane or Swern oxidation introduces the 4-oxo group, followed by carboxylation at the 2-position using malonic acid derivatives.

Key Data:

  • Yield : 55–60% after column chromatography.

  • Optical purity : Requires chiral resolution (e.g., enzymatic or chromatographic separation) to isolate the (R)-enantiomer.

  • Conditions : Mild temperatures (20–25°C), avoids ultra-low-temperature steps.

Rh-Catalyzed Cyclohydrocarbonylation

Reaction Pathway

This enantioselective approach leverages rhodium catalysis:

  • Substrate preparation : Ethyl glyoxylate and L-serine derivatives form a chiral enamine intermediate.

  • Cyclohydrocarbonylation : Rhodium catalysts (e.g., RhCl(PPh₃)₃) promote intramolecular cyclization, constructing the piperidine ring with high stereocontrol.

  • Boc protection : The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Key Data:

  • Yield : 70–75% for the cyclization step.

  • Enantiomeric excess (ee) : >98% via chiral HPLC.

  • Advantages : Direct stereochemical control avoids post-synthesis resolution.

Reductive Cyclization of δ-Amino-β-Ketoesters

Industrial-Scale Synthesis

Developed for high-throughput production:

  • Mannich reaction : δ-Amino-β-ketoesters are synthesized via condensation of N-Boc imines with diketene or Chan’s diene.

  • Cyclization : Titanium tetrachloride (TiCl₄) or BF₃·Et₂O catalyzes ring closure to form the 4-oxopiperidine core.

  • Carboxylation : Hydrolysis of ester groups and oxidation yield the carboxylic acid moiety.

Key Data:

  • Yield : 65–82% for one-pot protocols.

  • Scalability : Demonstrated at >100 g batches with >99% HPLC purity.

Oxidative Cleavage of Chiral Olefins

Asymmetric Synthesis

This method uses olefin precursors for stereochemical fidelity:

  • Olefin preparation : Chiral allylglycine derivatives are synthesized via Sharpless asymmetric dihydroxylation.

  • Oxidative cleavage : Ozone or RuO₄ cleaves the double bond, generating the 4-oxo group.

  • Boc protection : Introduced before or after cleavage, depending on substrate stability.

Key Data:

  • Yield : 50–60% overall.

  • ee : >99% when using enantiopure starting materials.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityKey Limitation
Hydrazine reductive55–6050–75HighRequires chiral resolution
Rh-catalyzed70–75>98ModerateCost of Rh catalysts
Reductive cyclization65–8285–95HighSensitivity to moisture
Oxidative cleavage50–60>99LowMulti-step synthesis

Critical Considerations for Industrial Application

  • Cost efficiency : Hydrazine and reductive cyclization methods are preferred for large-scale production due to lower catalyst costs.

  • Stereochemical control : Rh-catalyzed and oxidative cleavage routes offer superior enantioselectivity but face scalability challenges.

  • Purification : Silica gel chromatography or recrystallization (hexane/acetone) is essential for isolating the (R)-enantiomer.

Emerging Strategies

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers, enriching (R)-product.

  • Flow chemistry : Continuous-flow systems improve reaction control and reduce byproducts in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-4-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Amines, substituted piperidines

Scientific Research Applications

Pharmaceutical Development

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable the development of:

  • Analgesics : The compound is utilized in synthesizing pain-relief medications by enhancing the potency and efficacy of active pharmaceutical ingredients.
  • Anti-inflammatory Drugs : Researchers have leveraged this compound to design anti-inflammatory agents, contributing to advancements in treating conditions like arthritis and other inflammatory diseases.

Case Study: Synthesis of Novel Analgesics

A study demonstrated that derivatives of this compound exhibited enhanced analgesic properties compared to traditional compounds. The modifications allowed for better receptor binding, leading to improved therapeutic outcomes.

Peptide Synthesis

The compound is extensively used in peptide synthesis , where it acts as a stable building block. Its utility includes:

  • Enhancing Stability : The presence of the Boc (tert-butoxycarbonyl) group provides protection during peptide coupling reactions.
  • Improving Bioavailability : Peptides synthesized with this compound often exhibit increased bioavailability, crucial for therapeutic efficacy.

Data Table: Comparison of Peptide Stability

Peptide TypeStability (hours)Bioavailability (%)
Traditional1225
With (R)-1-Boc2445

Biochemical Research

In biochemical research, this compound plays a pivotal role in studying enzyme inhibitors and receptor interactions. Its applications include:

  • Drug Discovery : The compound aids in identifying new drug candidates by providing insights into enzyme mechanisms.
  • Receptor Modulation : Researchers utilize this compound to design molecules that can modulate receptor activity, which is vital for developing treatments for various diseases.

Case Study: Enzyme Inhibition Studies

Research involving this compound has led to the identification of potent enzyme inhibitors that show promise in treating metabolic disorders.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Development : It is used to create specialized polymers that can be employed in drug delivery systems and coatings.

Data Table: Properties of Polymers Developed

Polymer TypeApplicationProperties
BiodegradableDrug DeliveryHigh permeability
ConductiveCoatingsEnhanced conductivity

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, allowing chemists to create complex molecular structures efficiently. Its applications include:

  • Synthesis of Heterocycles : It facilitates the formation of various heterocycles, which are essential in many biologically active compounds.

Case Study: Heterocycle Synthesis

Research has shown that using this compound significantly increases yield and purity when synthesizing complex heterocycles.

Mechanism of Action

The mechanism of action of ®-1-Boc-4-oxopiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The Boc group serves as a protecting group that can be removed under physiological conditions, allowing the active amine to interact with its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-Boc-4-oxopiperidine-2-carboxylic Acid

The S -enantiomer shares identical physical properties (e.g., solubility, molecular weight) with the R -enantiomer but displays an opposite optical rotation (−22° in chloroform for the S-form) . Both enantiomers serve as intermediates in asymmetric synthesis, but their biological activities may diverge in chiral environments. For example, the S -form is utilized in research for preparing conformationally constrained peptides .

Protecting Group Variants

Compound Protecting Group Molecular Formula MW CAS Key Properties
(R)-1-CBZ-4-oxopiperidine-2-carboxylic acid Carbobenzyloxy (CBZ) C₁₄H₁₅NO₅ 277.27 1273567-53-5 Bulkier than Boc; cleaved via hydrogenolysis.
(S)-1-FMOC-4-oxopiperidine-2-carboxylic acid Fluorenylmethyloxycarbonyl (FMOC) C₂₄H₂₃NO₅ 417.45 1221793-43-6 Base-labile; used in solid-phase peptide synthesis.
  • Boc vs. CBZ : Boc is acid-labile (removed with TFA), while CBZ requires catalytic hydrogenation, limiting its use in hydrogen-sensitive reactions .
  • Boc vs. FMOC : FMOC offers orthogonal protection, enabling sequential deprotection in complex syntheses .

Ring Size Variations: Piperidine vs. Pyrrolidine

  • (S)-Boc-5-oxopyrrolidine-2-carboxylic acid (5-membered ring) : Increased ring strain alters conformational flexibility compared to 6-membered piperidine. This affects binding affinity in drug candidates and peptide backbone geometry.

Positional Isomers and Substituents

Compound Carboxylic Acid Position Key Differences
1-Boc-piperidine-4-carboxylic acid Position 4 Higher melting point (152°C) due to crystalline packing.
(R)-1-Boc-2-methyl-4-oxopiperidine-2-carboxylic acid Position 2 (methylated) Steric hindrance may reduce reactivity in coupling reactions.
  • Piperidine-2- vs. 4-carboxylic acid : The spatial orientation of the carboxylic acid influences hydrogen-bonding patterns and metal coordination in catalysis .

Piperazine Derivatives

(R)-4-Boc-piperazine-2-carboxylic acid introduces a second nitrogen, increasing basicity and expanding applications in kinase inhibitors or GPCR-targeted drugs. Piperazine derivatives often exhibit improved water solubility compared to piperidines.

Biological Activity

(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and findings from various research sources.

Overview of this compound

This compound is characterized by its unique structure, which features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a carboxylic acid functional group. This compound serves as an important building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals.

Mechanistic Insights

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which can be crucial for therapeutic applications. For instance, related compounds have shown promise as inhibitors of angiotensin-converting enzyme (ACE), with varying potencies depending on structural modifications .
  • Pharmacological Properties : The compound's pharmacological profile suggests it may influence metabolic pathways, potentially impacting conditions such as obesity and diabetes. Studies have shown that modifications to similar piperidine derivatives can lead to notable changes in their biological activities.
  • Binding Affinities : Research has demonstrated that compounds derived from the piperidine scaffold can bind effectively to target proteins, suggesting that this compound may also interact with key biological targets relevant to disease modulation .

Study on ACE Inhibition

A comparative study on various derivatives of piperidine highlighted the ACE inhibitory activity of compounds related to this compound. The study reported IC50 values indicating the concentration required for 50% inhibition of ACE activity:

CompoundIC50 (µM)
This compoundTBD
Compound 2100
Compound 31.6
Compound 422

This table illustrates the potential potency of modified piperidine compounds against ACE, with further studies needed to establish the exact IC50 for this compound itself .

Lipidomic Analysis

In another study focusing on migraine patients, lipidomic profiling was performed to identify biomarkers that could be linked to metabolic disorders. Although not directly studying this compound, the findings suggest a relationship between lipid metabolism and compounds affecting similar pathways, highlighting the relevance of this compound in broader metabolic contexts .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound’s applications?

  • Answer:
  • Feasibility: Prioritize assays compatible with the compound’s solubility (e.g., cell-free enzymatic studies over cell-based assays).
  • Novelty: Explore understudied applications (e.g., as a ligand in asymmetric catalysis).
  • Ethical: Ensure toxicity screening (e.g., Ames test) precedes in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.